molecular formula C21H23N3O B12157790 7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol

7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol

Cat. No.: B12157790
M. Wt: 333.4 g/mol
InChI Key: GPBNJFBTIOIRGK-UHFFFAOYSA-N
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Description

7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol is a complex organic compound with the molecular formula C21H23N3O and a molecular weight of 333.4268 g/mol This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a piperidine and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Piperidine and Pyridine Moieties: The piperidine and pyridine groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[(4-Methylpiperidyl)-4-pyridylmethyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects .

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

7-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C21H23N3O/c1-15-8-13-24(14-9-15)20(17-6-11-22-12-7-17)18-5-4-16-3-2-10-23-19(16)21(18)25/h2-7,10-12,15,20,25H,8-9,13-14H2,1H3

InChI Key

GPBNJFBTIOIRGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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